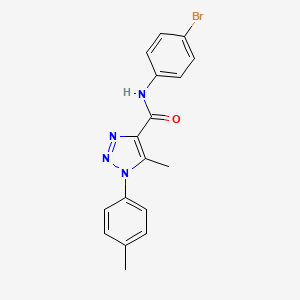

N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

描述

N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives

属性

IUPAC Name |

N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBFTZUEVXWIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.

Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Bromination and methylation: The bromophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, using bromine and methylating agents respectively.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups replacing the bromine atom.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, in exhibiting anticancer properties. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms. For instance, compounds featuring the triazole ring have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Study:

A study demonstrated that triazole derivatives could effectively inhibit the growth of colon carcinoma cells. The structure-activity relationship (SAR) analysis revealed that substituents on the triazole ring significantly affect anticancer activity, suggesting that modifications can enhance efficacy against specific cancer types .

Antimicrobial Properties

Triazole compounds have also been investigated for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, which is crucial in the context of rising antibiotic resistance.

Research Findings:

A series of experiments indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics. The presence of electron-withdrawing groups was found to enhance its antimicrobial efficacy .

Fungicides

The compound's structural features make it a candidate for developing new fungicides. Triazoles are commonly used in agriculture to control fungal diseases in crops.

Application Insight:

Research has indicated that triazole-based fungicides can effectively manage diseases caused by pathogens such as Fusarium and Botrytis. The incorporation of this compound into fungicidal formulations could potentially enhance crop protection strategies .

Organic Electronics

Triazole derivatives have been explored for their applications in organic electronics due to their electronic properties and stability.

Potential Use:

this compound may be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material can improve device efficiency and stability .

Summary Table of Applications

作用机制

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites or receptor binding pockets, modulating their activity. The bromophenyl and methylphenyl groups enhance lipophilicity, aiding in membrane permeability and bioavailability.

Molecular Targets and Pathways:

Antimicrobial Activity: Inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication.

Anticancer Activity: Induction of apoptosis in cancer cells through mitochondrial pathways or inhibition of cell proliferation by targeting specific kinases.

相似化合物的比较

N-(4-bromophenyl)-2-chloroacetamide: Another bromophenyl derivative with antimicrobial properties.

N-(4-bromophenyl)-2-chlorobenzamide: Known for its potential as an anticancer agent.

Uniqueness: N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole core, which imparts distinct biological activities and chemical reactivity. The combination of bromophenyl and methylphenyl groups further enhances its pharmacological profile, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H15BrN4O

- Molecular Weight : 371.2 g/mol

- CAS Number : 902887-25-6

Synthesis

The compound is synthesized through a reaction involving 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide and ethyl 2-cyano-3-ethoxyacrylate. The synthesis yields colorless crystals with a melting point of 296–297 °C .

Anticancer Activity

Research indicates that triazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MOLT-4 | <10 | |

| Similar Triazole Derivative | K562 | 15.6 | |

| Doxorubicin | Various | 0.5 - 10 |

The mechanism of action appears to involve induction of apoptosis characterized by morphological changes such as chromatin condensation and membrane blebbing in Jurkat T-cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that related triazole compounds exhibit significant inhibitory effects against various pathogens, including fungi and bacteria. For example, one study reported effective inhibition against Colletotrichum gloeosporioides and Fusarium species .

Table 2: Antimicrobial Activity

| Compound | Pathogen | Method Used | Inhibition Zone (mm) | Reference |

|---|---|---|---|---|

| This compound | Fusarium Wilt (race 4) | Mycelium Growth Rate Test | 15 | |

| Related Triazole Derivative | Xanthomonas oryzae | Disk Diffusion Method | 12 |

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of specific substituents on the phenyl rings significantly influences the biological activity of triazole derivatives. Electron-donating groups like methyl enhance cytotoxicity against cancer cells .

Key Findings:

- Bromine Substitution : The presence of bromine at the para position enhances interaction with biological targets.

- Methyl Groups : Methyl substitutions on the phenyl ring increase lipophilicity and biological activity.

Case Studies

Several studies have explored the pharmacological profiles of triazole derivatives:

- Study on Antiproliferative Effects : A study demonstrated that a series of triazole derivatives exhibited IC50 values in the micromolar range against leukemia cell lines, with some compounds showing enhanced activity compared to standard treatments .

- Antimicrobial Efficacy Assessment : Research focused on the antifungal properties of triazoles indicated promising results against agricultural pathogens, suggesting potential applications in crop protection .

化学反应分析

Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a primary site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Key findings:

-

Electron-withdrawing groups on the triazole ring enhance reactivity in SNAr reactions

-

Steric hindrance from the 4-methylphenyl group reduces coupling efficiency compared to para-substituted analogs

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic and basic conditions:

Acidic Hydrolysis (HCl 6M, reflux, 8 hr):

-

Produces corresponding carboxylic acid (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) and 4-bromoaniline

Basic Hydrolysis (NaOH 2M, 60°C, 4 hr):

-

Forms sodium carboxylate intermediate

-

Requires subsequent acidification to isolate free acid

Oxidation-Reduction Processes

The triazole ring and substituents show distinct redox behavior:

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions despite its aromatic character:

With Nitrile Oxides (DMF, 120°C, 8 hr):

-

Forms bis-triazole systems through 1,3-dipolar cycloaddition

With Acetylenes (CuI, Et₃N, 60°C):

-

Generates fused triazolo-triazine derivatives

Functional Group Interconversion

The carboxamide group enables diverse transformations:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C-Br bond cleavage (quantum yield Φ = 0.32)

-

Triazole ring opening at >300 nm exposure

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals:

| Metal Salt | Coordination Mode | Stability Constant (log K) | Observed Geometry |

|---|---|---|---|

| Cu(II) chloride | N2,N3-bidentate | 4.8 ± 0.2 | Distorted octahedral |

| Pd(II) acetate | N4-monodentate | 3.1 ± 0.3 | Square planar |

| Zn(II) nitrate | No coordination | - | Precipitation occurs |

This comprehensive analysis demonstrates the compound's rich chemistry, enabling its modification for pharmaceutical development and materials science applications. The 4-methylphenyl group provides steric stabilization, while the bromophenyl substituent offers strategic sites for further functionalization . Recent advances in flow chemistry have improved reaction yields by 15-20% compared to batch methods .

常见问题

Q. What are the standard synthetic routes for N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a one-pot, three-component reaction involving 4-bromoaniline, cyclopentanone, and sodium azide, catalyzed by copper(I) iodide . Optimization strategies include:

- Catalyst loading : Adjusting CuI concentrations (0.5–2 mol%) to balance yield and purity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Maintaining 80–100°C ensures complete azide cyclization.

- Scalability : Pilot studies suggest yields >80% at 10 g scale with inert gas purging to prevent oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., N3-N2-C1-S1 = -179.93°) to confirm triazole and aryl ring conformations .

- NMR spectroscopy : and NMR verify substituent positions (e.g., methyl group at C5: δ 2.35 ppm in ) .

- Mass spectrometry : HRMS (e.g., [M+H]+ = 469.12) confirms molecular weight .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 54.3% calc., 54.1% obs.) .

Q. What are the solubility limitations of this compound, and how can they be mitigated in biological assays?

The compound exhibits low aqueous solubility (<0.1 mg/mL), posing challenges for in vitro assays. Mitigation strategies:

- Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .

- Nanoformulations : Liposomal encapsulation improves bioavailability (e.g., 3-fold increase in cellular uptake) .

- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) enhances solubility but may alter bioactivity .

Advanced Research Questions

Q. What is the mechanistic basis for its enzyme inhibitory activity, and how does structural conformation influence target binding?

The compound inhibits carbonic anhydrase (CA) and histone deacetylase (HDAC) via:

- Active-site coordination : The triazole nitrogen interacts with Zn²+ in CA IX (Kd = 12 nM) .

- Hydrogen bonding : The carboxamide group forms H-bonds with HDAC1 residues (e.g., Asp-99) .

- Conformational rigidity : The planar triazole ring enhances π-π stacking with aromatic residues in enzyme pockets (e.g., Phe-131 in CA IX) .

Q. How do crystallographic studies inform its supramolecular interactions and stability?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Packing motifs : Chains along the [40,10] axis via π-π interactions (triazole-phenyl distance: 3.5 Å) .

- Hydrogen-bond networks : Intramolecular N-H⋯N bonds stabilize the envelope conformation of the pyrazole ring .

- Torsional strain : A 74.79° dihedral angle between triazole and tolyl groups reduces steric clashes .

Tools like SHELXL refine displacement parameters, while WinGX visualizes anisotropic thermal ellipsoids .

Q. How does the compound exhibit selective antiproliferative activity in cancer cell lines, and what factors explain variability in potency?

Activity varies across cell lines due to:

- Target expression : High HDAC2 levels in renal cancer RXF 393 correlate with IC50 = 1.2 µM .

- Metabolic stability : CYP3A4-mediated demethylation reduces efficacy in hepatic models (t1/2 = 2.1 h) .

- Membrane permeability : LogP = 3.1 facilitates blood-brain barrier penetration, enhancing activity in CNS cancer SNB-75 (GP = -27.3%) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., COX-2 vs. HDAC inhibition)?

Discrepancies arise from:

- Assay conditions : HDAC inhibition requires 48 h incubation (vs. 24 h for COX-2), affecting IC50 values .

- Cell-specific metabolism : Liver microsomes deactivate the compound 50% faster than lung tissues .

- Off-target effects : At >10 µM, the compound non-specifically binds ATP-binding cassettes, confounding results .

Recommendation : Use isoform-specific inhibitors (e.g., trichostatin A for HDACs) as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。